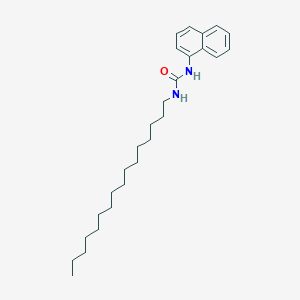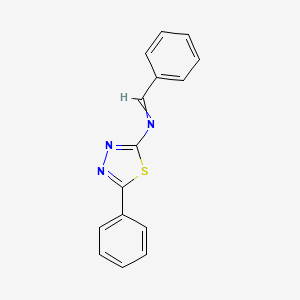
1,3,4-Thiadiazol-2-amine, 5-phenyl-N-(phenylmethylene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4-Thiadiazol-2-amine, 5-phenyl-N-(phenylmethylene)- is a compound belonging to the class of 1,3,4-thiadiazoles, which are known for their diverse biological activities.
Vorbereitungsmethoden
The synthesis of 1,3,4-thiadiazol-2-amine, 5-phenyl-N-(phenylmethylene)- typically involves the reaction of phenylthiosemicarbazide with aromatic aldehydes under acidic conditions. One common method includes the use of phosphorus oxychloride as a dehydrating agent to facilitate the cyclization process . The reaction conditions often involve refluxing the reactants in an appropriate solvent such as ethanol or acetic acid.
Industrial production methods for this compound are not extensively documented, but laboratory-scale synthesis often employs similar reaction conditions with slight modifications to optimize yield and purity .
Analyse Chemischer Reaktionen
1,3,4-Thiadiazol-2-amine, 5-phenyl-N-(phenylmethylene)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines.
Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents (e.g., ethanol, methanol), and controlled temperatures to ensure the desired product formation .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules with potential biological activities.
Wirkmechanismus
The mechanism of action of 1,3,4-thiadiazol-2-amine, 5-phenyl-N-(phenylmethylene)- involves its interaction with various molecular targets and pathways. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death . In anticancer applications, the compound induces apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways and inhibiting cell proliferation .
Vergleich Mit ähnlichen Verbindungen
1,3,4-Thiadiazol-2-amine, 5-phenyl-N-(phenylmethylene)- can be compared with other similar compounds such as:
1,3,4-Thiadiazole derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in biological activities.
1,2,4-Triazoles: These compounds have a similar five-membered ring structure but with different nitrogen positions, resulting in distinct chemical and biological properties.
Benzothiazoles: These compounds contain a fused benzene and thiadiazole ring, offering unique properties and applications in medicinal chemistry.
Eigenschaften
CAS-Nummer |
6583-41-1 |
|---|---|
Molekularformel |
C15H11N3S |
Molekulargewicht |
265.3 g/mol |
IUPAC-Name |
1-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)methanimine |
InChI |
InChI=1S/C15H11N3S/c1-3-7-12(8-4-1)11-16-15-18-17-14(19-15)13-9-5-2-6-10-13/h1-11H |
InChI-Schlüssel |
YIHNHMFWRCCRPB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=NC2=NN=C(S2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-ethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline;hydrochloride](/img/structure/B14720234.png)


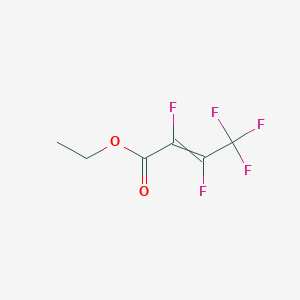
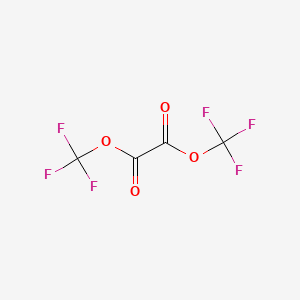
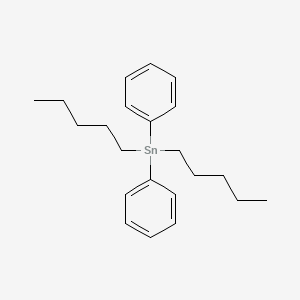
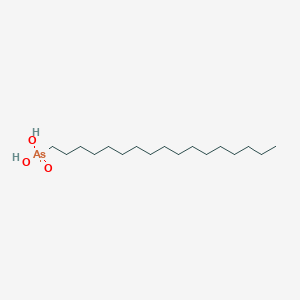
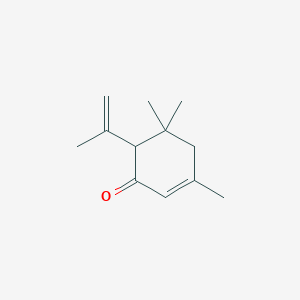

![3-Phenyl-2-{[(2-phenylethyl)amino]methyl}quinazolin-4(3H)-one](/img/structure/B14720276.png)


